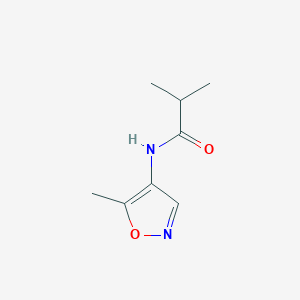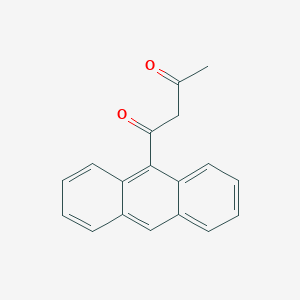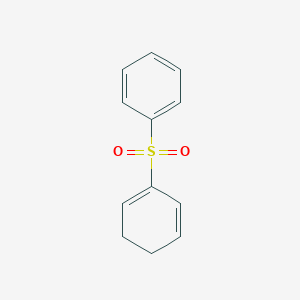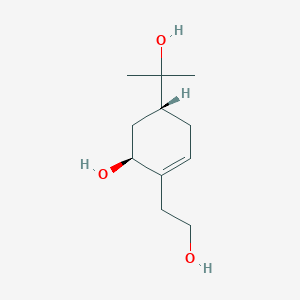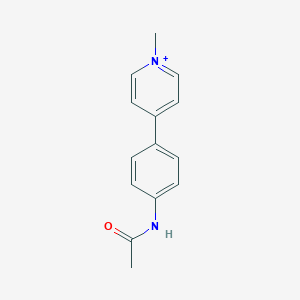![molecular formula C52H50Br2Cl2N4O2 B011618 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide CAS No. 109358-24-9](/img/structure/B11618.png)
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide, commonly known as Mito-PQ, is a novel mitochondria-targeted antioxidant that has gained significant attention in the field of biomedical research. Mito-PQ has been shown to possess potent antioxidant properties and has been investigated for its potential therapeutic applications in various diseases.
Mecanismo De Acción
Mito-PQ exerts its antioxidant effects by targeting the mitochondria, which are the primary site of reactive oxygen species (ROS) production. Mito-PQ accumulates in the mitochondria and scavenges ROS, thereby reducing oxidative stress and preventing mitochondrial dysfunction.
Efectos Bioquímicos Y Fisiológicos
Mito-PQ has been shown to improve mitochondrial function, reduce oxidative stress, and protect against cellular damage in various cell types. Mito-PQ has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mito-PQ has several advantages for lab experiments, including its potent antioxidant properties, selective mitochondrial targeting, and low toxicity. However, Mito-PQ is relatively expensive and requires specialized expertise for synthesis and characterization.
Direcciones Futuras
Future research on Mito-PQ could focus on its potential therapeutic applications in other diseases, such as metabolic disorders and mitochondrial diseases. Additionally, further studies could investigate the mechanisms underlying Mito-PQ's neuroprotective effects and its potential use as a neuroprotective agent in clinical settings. Finally, future research could explore the use of Mito-PQ in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
Mito-PQ is synthesized by reacting 2,4,5-trichlorophthalic anhydride with 4-(1-pyrrolidinyl)benzeneboronic acid followed by Suzuki coupling with 4-bromo-1,1'-biphenyl-4-ylboronic acid and 2,2-bis(4-bromophenyl)vinylboronic acid. The resulting intermediate is then reacted with 4-(1-pyrrolidinyl)phenylboronic acid and 2,2-bis(4-(1-pyrrolidinyl)phenyl)vinylboronic acid to obtain Mito-PQ.
Aplicaciones Científicas De Investigación
Mito-PQ has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In neurodegenerative disorders, Mito-PQ has been shown to protect against oxidative stress-induced neuronal death and improve mitochondrial function. In cardiovascular diseases, Mito-PQ has been shown to improve cardiac function and reduce oxidative stress-induced damage. In cancer, Mito-PQ has been shown to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy.
Propiedades
Número CAS |
109358-24-9 |
|---|---|
Nombre del producto |
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide |
Fórmula molecular |
C52H50Br2Cl2N4O2 |
Peso molecular |
993.7 g/mol |
Nombre IUPAC |
3,3-bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one |
InChI |
InChI=1S/C52H50Br2Cl2N4O2/c53-47-45-46(48(54)50(56)49(47)55)52(62-51(45)61,33-43(35-9-17-39(18-10-35)57-25-1-2-26-57)36-11-19-40(20-12-36)58-27-3-4-28-58)34-44(37-13-21-41(22-14-37)59-29-5-6-30-59)38-15-23-42(24-16-38)60-31-7-8-32-60/h9-24,33-34H,1-8,25-32H2 |
Clave InChI |
MRRDFVUWBQDYMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
Sinónimos |
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



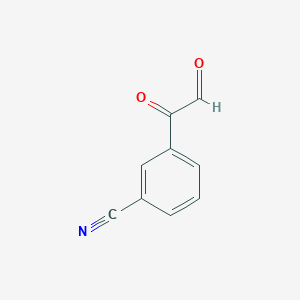
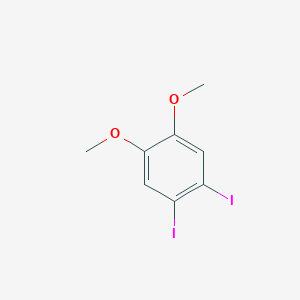
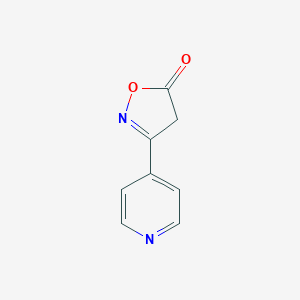
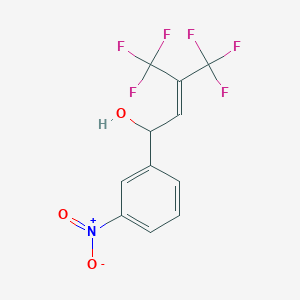
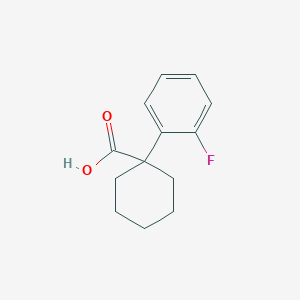
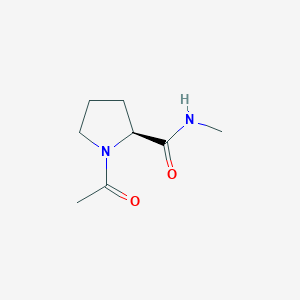
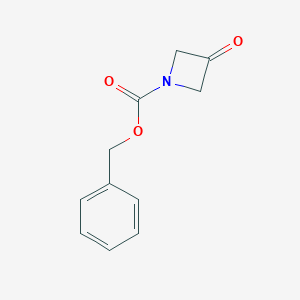
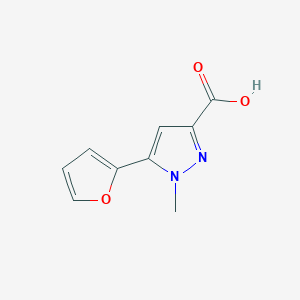
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
